molecular formula C9H8BrClO2 B1440839 2-(3-Bromophenoxy)propanoyl chloride CAS No. 1092300-28-1

2-(3-Bromophenoxy)propanoyl chloride

Cat. No. B1440839
M. Wt: 263.51 g/mol
InChI Key: LQURBTMGIIUNQB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H8BrClO21. It has a molecular weight of 263.51 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(3-Bromophenoxy)propanoyl chloride. However, it’s available for purchase from various chemical suppliers for research purposes21.



Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenoxy)propanoyl chloride consists of a propanoyl group (a three-carbon chain ending with a carbonyl group) attached to a bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom) via the carbonyl carbon1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(3-Bromophenoxy)propanoyl chloride are not readily available in the literature. However, as an acyl chloride, it’s likely to be highly reactive, particularly with nucleophiles and bases.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromophenoxy)propanoyl chloride are not fully detailed in the available resources. However, its molecular weight is 263.51 g/mol1.


Scientific Research Applications

Oxidation and Water Treatment

Studies have explored the reactivity and kinetics of bromophenols, which share structural similarities with 2-(3-Bromophenoxy)propanoyl chloride, particularly in water treatment contexts. Luo et al. (2019) investigated the oxidation kinetics of 2,4-bromophenol and the formation potential of bromate and brominated polymeric products during water treatment, emphasizing the importance of understanding these compounds' behaviors in aquatic environments for oxidative treatment processes (Luo et al., 2019). Similarly, Jiang et al. (2014) examined the oxidation of bromophenols and the formation of brominated polymeric products of concern during water treatment with potassium permanganate, highlighting the significant reactivity of these compounds and the resultant formation of brominated dimeric products (Jiang et al., 2014).

Synthesis of Organic Compounds

The synthesis of novel organic compounds often involves bromophenols or related brominated compounds. For instance, El-ziaty et al. (2012) reacted a compound similar in structure, 2-cyano-3-(2′,4′-dichlorophenyl)-2-prpoenoyl chloride, with various nucleophilic reagents to yield new amide and ester derivatives, some of which exhibited antibacterial and antifungal properties (El-ziaty et al., 2012). Similarly, Shiba et al. (2011) explored the utility of 2-cyano-3-phenyl-2-propenoyl chloride, a compound with structural parallels, as Michael's acceptor in heterocyclic synthesis, leading to various organic derivatives with potential applications in pharmacology and materials science (Shiba et al., 2011).

Biosensor Technology

The modification and functionalization of surfaces for biosensor applications are vital areas of research. De La Franier et al. (2017) described the synthesis and application of a compound capable of forming functionalizable monolayers on hydroxylated surfaces for biosensing applications, showcasing the role of such bromophenol-related compounds in developing sophisticated chemical sensing technologies (De La Franier et al., 2017).

Safety And Hazards

Specific safety and hazard information for 2-(3-Bromophenoxy)propanoyl chloride is not readily available. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions of research involving 2-(3-Bromophenoxy)propanoyl chloride are not specified in the available literature. However, it’s available for purchase for proteomics research2, suggesting it may have applications in this field.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

2-(3-bromophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQURBTMGIIUNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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